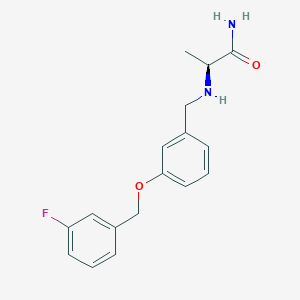
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorobenzyl group, which imparts specific chemical and physical characteristics to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the appropriate benzylamine and fluorobenzyl alcohol.
Reaction Conditions: The reaction typically involves the use of isopropyl acetate as a solvent and methanesulfonic acid as a catalyst.
Procedure: The mixture is stirred and heated to 50°C, followed by the addition of safinamide (BaseSAF-4) and isopropyl acetate. The reaction mixture is then cooled to 25°C to induce crystallization.
Purification: The resulting solid is filtered, washed with ethyl acetate, and dried under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves its interaction with specific molecular targets. The fluorobenzyl group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Safinamide: A related compound with similar structural features.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C17H19FN2O2 |
|---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
(2S)-2-[[3-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-3-7-16(9-13)22-11-14-5-2-6-15(18)8-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI Key |
XZVNPHMSKCAJKA-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


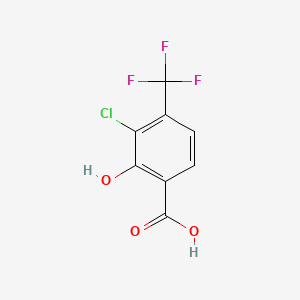
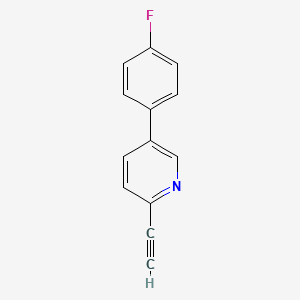
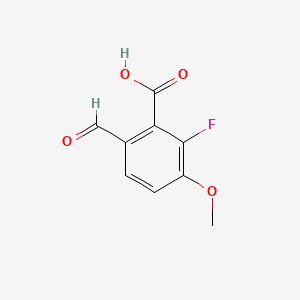
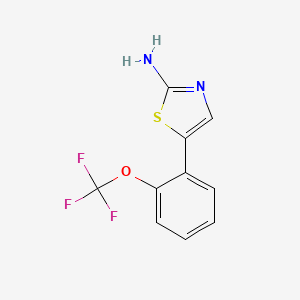
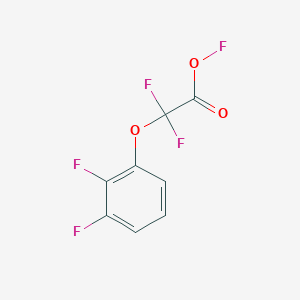
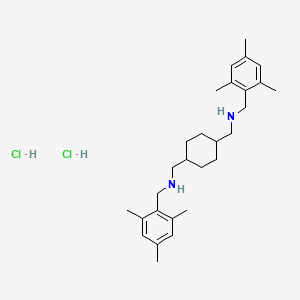
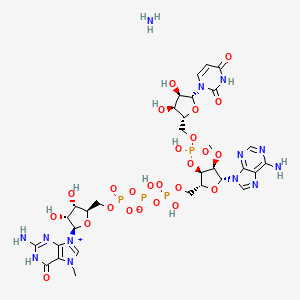
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
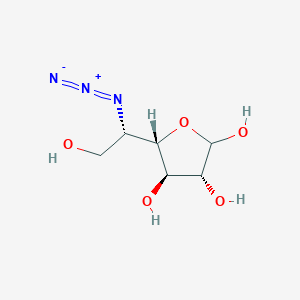
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
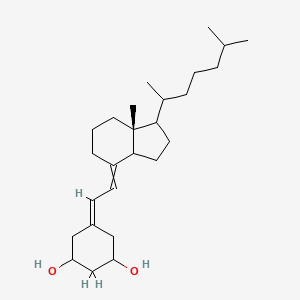
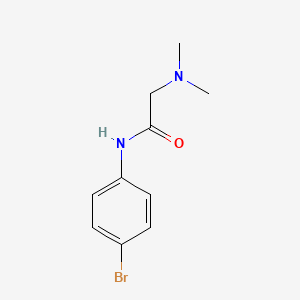
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
